molecular formula C3H9NO3S2 B15326995 2-(Methylsulfonyl)ethanesulfinamide

2-(Methylsulfonyl)ethanesulfinamide

Cat. No.: B15326995
M. Wt: 171.2 g/mol
InChI Key: XMXAYVWEMXWSMY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethanesulfinamide is an organic compound with the molecular formula C3H9NO3S2. It is characterized by the presence of both sulfonyl and sulfinamide functional groups, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)ethanesulfinamide typically involves the reaction of ethanesulfinamide with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyl)ethanesulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)ethanesulfinamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl and sulfinamide groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug development .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Similar in structure but lacks the ethane backbone.

    Ethanesulfonamide: Similar but does not have the methylsulfonyl group.

    Methylsulfonylethane: Lacks the sulfinamide group.

Uniqueness

2-(Methylsulfonyl)ethanesulfinamide is unique due to the presence of both sulfonyl and sulfinamide groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C3H9NO3S2

Molecular Weight

171.2 g/mol

IUPAC Name

2-methylsulfonylethanesulfinamide

InChI

InChI=1S/C3H9NO3S2/c1-9(6,7)3-2-8(4)5/h2-4H2,1H3

InChI Key

XMXAYVWEMXWSMY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCS(=O)N

Origin of Product

United States

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